molecular formula C10H12O B13608933 1-(P-tolyl)prop-2-en-1-ol

1-(P-tolyl)prop-2-en-1-ol

Cat. No.: B13608933
M. Wt: 148.20 g/mol
InChI Key: FYIVKNAQOIFBQW-UHFFFAOYSA-N
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Description

1-(P-tolyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H12O. It is a derivative of prop-2-en-1-ol, where a p-tolyl group is attached to the first carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

IUPAC Name

1-(4-methylphenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-10(11)9-6-4-8(2)5-7-9/h3-7,10-11H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIVKNAQOIFBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(P-tolyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of p-tolualdehyde with propargyl alcohol in the presence of a base such as potassium hydroxide. The reaction typically occurs under mild conditions and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(P-tolyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: P-tolualdehyde or p-toluic acid.

    Reduction: P-tolylpropanol or p-tolylpropane.

    Substitution: Various substituted p-tolyl derivatives.

Scientific Research Applications

1-(P-tolyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 1-(P-tolyl)prop-2-en-1-ol exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through its functional groups, facilitating various chemical transformations. The p-tolyl group can influence the reactivity and selectivity of the compound in different pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)prop-2-en-1-one: Similar structure but with a ketone group instead of an alcohol.

    1-(4-Methylphenyl)prop-2-yn-1-ol: Contains a triple bond instead of a double bond.

    1-(4-Methylphenyl)prop-2-en-1-amine: An amine derivative with similar structural features.

Uniqueness

1-(P-tolyl)prop-2-en-1-ol is unique due to its specific combination of a p-tolyl group and an allylic alcohol. This structure imparts distinct reactivity and makes it valuable in various synthetic and research applications.

Biological Activity

1-(P-tolyl)prop-2-en-1-ol, also known as p-tolyl allyl alcohol, is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Property Details
CAS Number 101-84-8
Molecular Formula C11H14O
Molecular Weight 178.23 g/mol
IUPAC Name 1-(4-methylphenyl)prop-2-en-1-ol

Mechanisms of Biological Activity

This compound exhibits a variety of biological activities attributed to its structural features:

  • Antiproliferative Effects : Studies have shown that compounds similar to this compound can inhibit cell proliferation in cancer cell lines. For instance, related compounds have demonstrated significant antiproliferative activity in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM, indicating a strong potential for therapeutic applications in oncology .
  • Tubulin Interaction : The compound has been implicated in destabilizing tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer treatment as it can lead to apoptosis in rapidly dividing cells .

Case Studies and Experimental Data

  • Antiproliferative Activity :
    • In a study assessing the effects of various derivatives on MCF-7 cells, this compound showed promising results in inhibiting cell growth and inducing apoptosis through interaction with microtubules .
  • Mechanistic Studies :
    • Flow cytometry analyses revealed that treatment with derivatives of this compound led to cell cycle arrest at the G2/M phase, further supporting its role as an antitumor agent .
  • Synthesis and Yield :
    • The compound can be synthesized via various methods, including metal-catalyzed reactions that yield high enantioselectivity and conversion rates. For example, one-pot synthesis methods have been developed that result in yields exceeding 85% .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound IC50 (nM) Mechanism of Action
This compound10–33Tubulin destabilization, apoptosis induction
CA-4 (Combretastatin A4)3.9Tubulin polymerization inhibition
Other derivatives (e.g., 9q)23–33Similar mechanisms involving microtubules

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